6,7-Dichlorobenzo[B]thiophene 1,1-dioxide
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Overview
Description
6,7-Dichlorobenzo[B]thiophene 1,1-dioxide is a heterocyclic compound that belongs to the family of thiophene dioxides. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the benzo[B]thiophene ring, along with a sulfone group at the 1,1-dioxide position.
Preparation Methods
The synthesis of 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide can be achieved through several methods. One common approach involves the oxidation of the corresponding thiophene derivative using oxidizing agents such as peroxides . Another method involves the electrochemical synthesis of benzo[B]thiophene-1,1-dioxides via strained quaternary spirocyclization . This method utilizes sulfonhydrazides and internal alkynes under electrochemical conditions to form the desired product. Industrial production methods may involve large-scale oxidation reactions using efficient and environmentally friendly oxidizing agents .
Chemical Reactions Analysis
6,7-Dichlorobenzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents, and arylboronic acids for substitution reactions . For example, the compound can undergo palladium-catalyzed C2-selective direct arylation with arylboronic acids to form C2-arylated products . The major products formed from these reactions include aryl-substituted benzo[B]thiophene 1,1-dioxides, which exhibit significant photoluminescence properties .
Scientific Research Applications
6,7-Dichlorobenzo[B]thiophene 1,1-dioxide has been extensively studied for its applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties . In biology and medicine, derivatives of this compound have shown potential as inhibitors of specific enzymes and receptors, making them valuable in drug discovery and development . Additionally, the compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of the branched-chain α-ketoacid dehydrogenase kinase (BDK), which plays a crucial role in the regulation of branched-chain amino acid metabolism . By inhibiting BDK, these compounds enhance the degradation of branched-chain amino acids, which can be beneficial in treating metabolic disorders .
Comparison with Similar Compounds
6,7-Dichlorobenzo[B]thiophene 1,1-dioxide can be compared with other thiophene dioxides and related compounds. Similar compounds include benzo[B]thiophene 1,1-dioxide and its various substituted derivatives . What sets this compound apart is the presence of chlorine atoms at the 6th and 7th positions, which can significantly influence its electronic properties and reactivity . This unique substitution pattern makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Properties
Molecular Formula |
C8H4Cl2O2S |
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Molecular Weight |
235.09 g/mol |
IUPAC Name |
6,7-dichloro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H4Cl2O2S/c9-6-2-1-5-3-4-13(11,12)8(5)7(6)10/h1-4H |
InChI Key |
WRSOYFMVASDEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2(=O)=O)Cl)Cl |
Origin of Product |
United States |
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